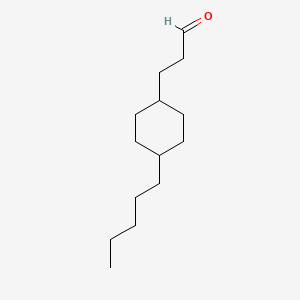

3-(4-Pentylcyclohexyl)propanal

Description

3-(4-Pentylcyclohexyl)propanal is a branched aldehyde featuring a pentyl-substituted cyclohexane ring linked to a propanal group. The compound’s cyclohexyl-pentyl moiety suggests hydrophobic characteristics, while the aldehyde functional group confers reactivity typical of aldehydes, such as nucleophilic addition or oxidation susceptibility. Its applications may span organic synthesis, catalysis, or materials science, though further experimental validation is required .

Properties

CAS No. |

92710-59-3 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

3-(4-pentylcyclohexyl)propanal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-6-13-8-10-14(11-9-13)7-5-12-15/h12-14H,2-11H2,1H3 |

InChI Key |

SEOBKHKLBJNMNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)CCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(4-Oxocyclohexyl)propanal

Key Differences :

- Functional Group : The oxo (ketone) group at the cyclohexane ring in 3-(4-oxocyclohexyl)propanal (C₉H₁₄O₂, ChemSpider ID: 13932721) contrasts with the pentyl substituent in the target compound.

- Polarity and Reactivity: The ketone group increases polarity, enhancing solubility in polar solvents. This also makes it more reactive toward nucleophiles (e.g., Grignard reagents) compared to the non-polar pentyl chain in 3-(4-pentylcyclohexyl)propanal.

- Mass : The molecular mass of 3-(4-oxocyclohexyl)propanal is 154.209 g/mol, whereas this compound (C₁₄H₂₆O) would have a higher mass (~210.36 g/mol), affecting volatility and diffusion properties .

Table 1: Structural Comparison

| Property | This compound | 3-(4-Oxocyclohexyl)propanal |

|---|---|---|

| Molecular Formula | C₁₄H₂₆O (inferred) | C₉H₁₄O₂ |

| Functional Groups | Aldehyde, pentyl | Aldehyde, ketone |

| Molecular Mass (g/mol) | ~210.36 | 154.209 |

| Hydrophobicity | High (pentyl chain) | Moderate (ketone group) |

Straight-Chain Propanal (CH₃CH₂CHO)

Key Differences :

- Structure : Propanal lacks the cyclohexyl-pentyl moiety, making it a smaller, linear molecule.

- Atmospheric Behavior : Propanal exhibits rapid atmospheric variability due to local emissions (e.g., lab exhaust), with spikes detected within seconds to minutes. In contrast, the bulky cyclohexyl-pentyl group in this compound would reduce volatility, leading to slower atmospheric dispersion and longer persistence .

- Catalytic Adsorption : Propanal adsorbs on NiMoS catalysts via di-sigma bonding (C–Ni and O–Mo interactions). The steric bulk of this compound may hinder such adsorption, altering its catalytic applications .

Table 2: Physical and Chemical Behavior

| Property | This compound | Propanal |

|---|---|---|

| Boiling Point | Higher (estimated >200°C) | 48°C |

| Reactivity | Sterically hindered aldehyde | Highly reactive |

| Atmospheric Lifetime | Longer | Short (minutes-hours) |

1-Methoxy-4-[3-(4-pentylcyclohexyl)propoxy]benzene

Key Differences :

- Functional Groups : This compound (C₂₁H₃₄O₂) contains methoxy and ether groups, unlike the aldehyde in this compound.

- Applications : The ether and aromatic groups suggest use in liquid crystals or polymers, whereas the aldehyde group in the target compound may favor condensation reactions (e.g., Schiff base formation) .

Table 3: Functional Group Impact

| Compound | Key Functional Groups | Potential Applications |

|---|---|---|

| This compound | Aldehyde | Organic synthesis, surfactants |

| 1-Methoxy-4-[3-(4-pentylcyclohexyl)propoxy]benzene | Ether, Methoxy | Liquid crystals, polymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.